5-(Methylsulfonyl)-1H-indazole CAS number and properties
5-(Methylsulfonyl)-1H-indazole CAS number and properties
An In-Depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Privileged Indazole Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The indazole ring system is a quintessential example of such a scaffold.[1][2] As a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, indazole is a versatile bioisostere of native purines, enabling it to serve as a potent hinge-binding motif in various protein kinases.[3]
This guide provides a comprehensive technical overview of a specific, functionally rich derivative: 5-(Methylsulfonyl)-1H-indazole . The introduction of the methylsulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the electronic properties and solubility of the indazole core, making it a highly valuable building block for drug discovery programs. This document, intended for researchers, chemists, and drug development professionals, will delve into the core properties, synthesis, analytical validation, and strategic applications of this compound, grounded in established scientific principles.
PART 1: Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. 5-(Methylsulfonyl)-1H-indazole is a solid material whose identity and characteristics are summarized below.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1268816-48-3 | [4][5][6] |
| Molecular Formula | C₈H₈N₂O₂S | [4][5] |
| Molecular Weight | 196.23 g/mol | [4] |
| IUPAC Name | 5-(methylsulfonyl)-1H-indazole | [4] |
| Synonyms | 5-methylsulfonyl-1H-indazole | [4] |
| InChI Key | VLCCXHFNVCNWPU-UHFFFAOYSA-N | [4] |
| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | [4] |
Physicochemical Data
The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, imparts distinct physicochemical properties critical for its role as a pharmaceutical intermediate.
| Property | Value | Remarks | Source |
| Appearance | White to brown solid | Visual inspection of typical batches. | [4] |
| Melting Point | Not available | Data not consistently reported in public literature. Experimental determination via DSC or melting point apparatus is required. | [4] |
| Boiling Point | Not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. | [4] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol) | The crystalline nature and aromatic core limit aqueous solubility, while the polar sulfonyl group enhances solubility in organic solvents. | General chemical principles |
| pKa | ~13.8 (N-H proton) | Estimated based on the parent indazole (pKa = 13.86). The electron-withdrawing sulfonyl group may slightly decrease this value. | [7] |
PART 2: Synthesis and Analytical Validation
The synthesis of substituted indazoles is a well-established field, though the preparation of specific regioisomers requires careful strategic planning. The following sections detail a robust synthetic route and the necessary analytical protocols for validation.
Proposed Synthetic Pathway
A common and effective strategy for constructing the 5-substituted indazole core involves the cyclization of an appropriately substituted o-toluidine derivative. The pathway below outlines a logical sequence starting from commercially available materials.
Caption: Proposed multi-step synthesis of 5-(Methylsulfonyl)-1H-indazole.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should perform their own optimization and safety assessments.
-
Step 1: Synthesis of 4-(Methylthio)-2-nitrotoluene.
-
Rationale: The chloro-substituent in 4-chloro-2-nitrotoluene is activated towards nucleophilic aromatic substitution by the ortho-nitro group. Sodium thiomethoxide serves as a potent and selective nucleophile to install the required methylthio group.
-
Procedure: To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
-
Step 2: Synthesis of 4-(Methylsulfonyl)-2-nitrotoluene.
-
Rationale: The sulfide must be oxidized to the sulfone. m-Chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective oxidizing agents that selectively convert sulfides to sulfones without affecting other functional groups under controlled conditions.
-
Procedure: Dissolve the crude 4-(methylthio)-2-nitrotoluene (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add m-CPBA (2.2 eq) portion-wise. Stir at room temperature for 4-6 hours. A white precipitate of m-chlorobenzoic acid will form. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate to afford the sulfone.
-
-
Step 3: Synthesis of 5-(Methylsulfonyl)-2-methylaniline.
-
Rationale: The nitro group must be reduced to an amine to enable the subsequent diazotization and cyclization. Catalytic hydrogenation (H₂, Pd/C) is a clean method, while metal-acid systems like iron in ammonium chloride are robust and cost-effective alternatives.
-
Procedure: To a mixture of 4-(methylsulfonyl)-2-nitrotoluene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol. Concentrate the filtrate and partition between ethyl acetate and water. The organic layer contains the desired aniline.
-
-
Step 4: Synthesis of 5-(Methylsulfonyl)-1H-indazole.
-
Rationale: This is a classical indazole synthesis.[8] The aniline is converted to a diazonium salt using sodium nitrite under acidic conditions. Gentle heating of the diazonium intermediate promotes intramolecular cyclization to form the stable aromatic indazole ring.
-
Procedure: Dissolve the aniline (1.0 eq) in a mixture of acetic acid and propionic acid. Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature. Allow the reaction to warm slowly to room temperature and then heat to 60-70 °C for 1 hour. Cool, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate. Purify by column chromatography on silica gel to obtain 5-(Methylsulfonyl)-1H-indazole.
-
Analytical and Quality Control Workflow
Validation of the final product's identity and purity is non-negotiable. A standard workflow combines chromatographic and spectroscopic techniques.[9]
Caption: Standard analytical workflow for product validation.
Protocol: Purity Assessment by HPLC
-
Objective: To determine the purity of the synthesized compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: Integrate the peak area of the main component and calculate the area percentage purity. The target is typically ≥98%.
-
PART 3: Applications in Drug Discovery
The true value of 5-(Methylsulfonyl)-1H-indazole lies in its application as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.
The Indazole Core as a Kinase Inhibitor Motif
Protein kinases are a major class of drug targets, especially in oncology. They all possess a binding site for adenosine triphosphate (ATP). Many kinase inhibitors are designed to be "ATP-competitive," meaning they occupy the ATP binding site and prevent the kinase from performing its function. The 1H-indazole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase active site.[3] FDA-approved drugs like Pazopanib and Axitinib leverage this exact interaction.[1]
Role of the 5-Methylsulfonyl Group
The -SO₂CH₃ group is not a passive substituent. It serves several critical functions:
-
Vector for Growth: It provides a synthetic handle and a point for further chemical elaboration, allowing chemists to build out larger molecules that can occupy adjacent pockets in the active site, thereby increasing potency and selectivity.
-
Solubility Enhancement: As a polar, aprotic group, it can improve the aqueous solubility of the parent molecule, a crucial parameter for drug candidates.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, forming additional stabilizing interactions with amino acid residues in the target protein.
Caption: Indazole core binding to a kinase hinge region.
PART 4: Safety, Handling, and Storage
GHS Hazard Profile (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[10][11] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[10][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[11]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from strong oxidizing agents.[11]
Conclusion
5-(Methylsulfonyl)-1H-indazole represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through established chemical transformations, and its structure is ideally suited for creating potent and selective kinase inhibitors. The indazole core provides the essential hinge-binding anchor, while the 5-methylsulfonyl group fine-tunes its properties for improved drug-like characteristics. By understanding its synthesis, analytical profile, and the causal logic behind its application, researchers can effectively leverage this powerful building block to advance the frontiers of drug discovery.
References
-
5-(Methylsulfonyl)-1H-indazole | CAS 1268816-48-3. AMERICAN ELEMENTS. [Link]
-
5-(Methylsulfonyl)-1H-indazole, 95% Purity, C8H8N2O2S, 250 mg. CP Lab Safety. [Link]
-
5-methanesulfonyl-1H-indazole. Chemspace. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]
-
What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Medium. [Link]
-
Indazole Synthesis Procedure. Organic Syntheses. [Link]
-
Indazole. Wikipedia. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. americanelements.com [americanelements.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-methanesulfonyl-1H-indazole - C8H8N2O2S | CSSB00009846042 [chem-space.com]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
